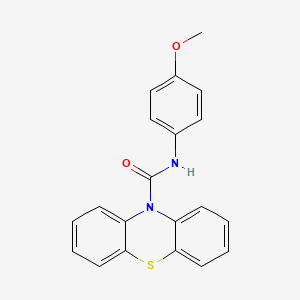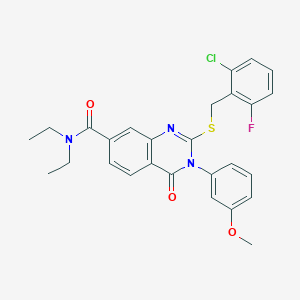![molecular formula C19H14N2OS2 B2504155 3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 885459-79-0](/img/structure/B2504155.png)
3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4-ones often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-one derivatives can vary depending on the location of the nitrogen atom in the pyridine ring . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4-ones can be synthesized by heating thiophene-2-carboxamides in formic acid . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .
Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin-4-one derivatives can vary. For instance, some derivatives synthesized in a study were characterized by their unique IR band .
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential
The compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Antiproliferative Activity
Pyrido[2,3-d]pyrimidines have shown significant antiproliferative activity . This makes them potential candidates for the development of new therapies for cancer treatment.
Antimicrobial Activity
These compounds also exhibit antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents, which is particularly important given the rise of antibiotic-resistant bacteria.
Anti-inflammatory and Analgesic Activity
Pyrido[2,3-d]pyrimidines have demonstrated anti-inflammatory and analgesic activities . This indicates potential applications in the treatment of conditions characterized by inflammation and pain.
Hypotensive Activity
The hypotensive activity of these compounds suggests potential applications in the treatment of hypertension .
Antihistaminic Activity
The antihistaminic activity of these compounds indicates potential use in the treatment of allergic reactions .
Synthesis Methods
New methods have been developed for the synthesis of pyrido[2,3-d]pyrimidine derivatives . These methods involve the cyclization of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides .
Drug Development
The compound API-1, which belongs to pyrido[2,3-d]pyrimidin-5-one derivatives, is a promising antiproliferative agent . This suggests that similar compounds could also have potential as therapeutic agents.
Safety and Hazards
While specific safety and hazard information for “3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Zukünftige Richtungen
Thieno[2,3-d]pyrimidin-4-one and its derivatives have shown therapeutic interest and have been the subject of numerous publications, studies, and clinical trials . They are used on several therapeutic targets and have been approved for use as therapeutics . Therefore, the future directions for this compound could involve further exploration of its therapeutic potential and development of new synthesis methods.
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-12-7-5-6-10-15(12)21-18(22)16-14(13-8-3-2-4-9-13)11-24-17(16)20-19(21)23/h2-11H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZUDTZGTFXJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(NC2=S)SC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2504077.png)

![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2504079.png)

![4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2504082.png)
![4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2504083.png)



![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2504092.png)
![6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2504094.png)